N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
This compound contains several functional groups, including a pyrazole ring, a thiazole ring, a dimethylamino group, and a methoxy group . These groups are common in many biologically active compounds, including drugs with anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with a chloroethyl compound to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density can provide information about potential sites for electrophilic and nucleophilic substitution .Scientific Research Applications
Synthesis and Cytotoxic Activity
A study focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which showed potent cytotoxicity against various cancer cell lines, indicating the significance of carboxamide derivatives in cancer research (Deady et al., 2003).
Antidepressant Activity from Structural Analogues
Research into 3-ethoxyquinoxalin-2-carboxamides, designed as 5-HT3 receptor antagonists, revealed compounds with promising antidepressant-like activity. This highlights the therapeutic potential of structurally novel compounds in treating depression (Mahesh et al., 2011).
Anti-Tumor Agents
A molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives showcased significant effects against various cancer cell lines, demonstrating the importance of these derivatives in developing new anti-tumor agents (Nassar et al., 2015).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. These compounds showed promising results, with some exhibiting high COX-2 selectivity and significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Mechanistic Insights into Chemical Reactions
The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea revealed unexpected mechanistic pathways, offering valuable insights into the synthesis of novel compounds (Ledenyova et al., 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound has shown weak COX-1 inhibitory activity and fair COX-2 inhibitory activity .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the levels of prostaglandins, which are responsible for symptoms of inflammation such as pain, redness, and swelling.
Result of Action
The inhibition of COX enzymes by the compound leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation, providing relief from symptoms associated with inflammatory conditions .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been shown to interact with various enzymes and proteins . They have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific interactions of this compound with enzymes, proteins, and other biomolecules need to be further investigated.
Cellular Effects
Benzothiazole derivatives have been reported to have anti-inflammatory properties . They have shown the ability to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation
Molecular Mechanism
It is known that benzothiazole derivatives can inhibit COX-1 and COX-2 enzymes . These enzymes are involved in the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-ethyl-N-(4-methoxy-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S.ClH/c1-5-23-13(9-10-19-23)17(24)22(12-11-21(2)3)18-20-16-14(25-4)7-6-8-15(16)26-18;/h6-10H,5,11-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSQCLQRHZMSET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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